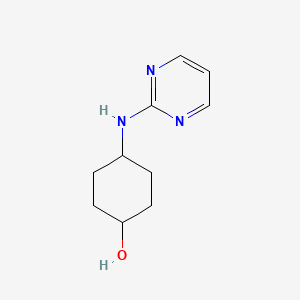

4-(Pyrimidin-2-ylamino)cyclohexanol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(pyrimidin-2-ylamino)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-9-4-2-8(3-5-9)13-10-11-6-1-7-12-10/h1,6-9,14H,2-5H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMYIXPGCOBQPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of Electrophilic Pyrimidine Intermediates:the Pyrimidine Core is Typically Rendered Electrophilic by a Leaving Group at the C 2 Position, Most Commonly a Chlorine Atom.

Green Chemistry Principles in 4-(Pyrimidin-2-ylamino)cyclohexanol Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce environmental impact, improve safety, and lower costs. mdpi.com These principles are applicable to the synthesis of this compound and its analogues. rasayanjournal.co.in

Alternative Energy Sources: Microwave-assisted synthesis is a prominent green technique that dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner products. mdpi.comrasayanjournal.co.inresearchgate.net

Solvent-Free Reactions: Mechanochemical methods, such as ball-milling, allow reactions to proceed in the absence of solvents, which eliminates a major source of chemical waste. rasayanjournal.co.injsynthchem.com This technique has been successfully used for the synthesis of various pyrimidine (B1678525) derivatives. jsynthchem.com

Use of Catalysts: Employing recyclable catalysts, such as solid acid catalysts or metal catalysts, enhances atom economy and reduces waste compared to stoichiometric reagents. mdpi.comrasayanjournal.co.in

Multicomponent Reactions (MCRs): Designing syntheses where three or more reactants are combined in a single pot to form the final product (or a key intermediate) reduces the number of synthetic steps, minimizes purification needs, and saves resources. rasayanjournal.co.in

Safer Solvents: When solvents are necessary, replacing hazardous solvents like dimethylformamide (DMF) or chlorinated solvents with greener alternatives such as water, ethanol, or ionic liquids is a key goal. rasayanjournal.co.in Several syntheses of pyrimidine derivatives have been successfully developed in water. researchgate.netthieme-connect.de

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Pyrimidine Derivatives

| Principle | Traditional Method | Green Alternative | Benefit | Reference |

|---|---|---|---|---|

| Energy Source | Conventional heating (oil bath) for extended periods (hours/days). | Microwave irradiation. | Reduced reaction time (minutes), energy efficiency, often higher yields. | mdpi.comrasayanjournal.co.in |

| Solvents | Use of volatile organic compounds (VOCs) like DMF, CHCl₃, Dioxane. | Solvent-free (ball-milling) or use of water/ethanol. | Reduced waste, lower toxicity, improved safety. | rasayanjournal.co.injsynthchem.comthieme-connect.de |

| Reaction Steps | Multi-step synthesis with isolation of intermediates. | One-pot multicomponent reactions (MCRs). | Increased efficiency, atom economy, less waste from purification. | researchgate.netrasayanjournal.co.in |

| Reagents | Stoichiometric amounts of reagents. | Use of recyclable catalysts (e.g., solid acids, organocatalysts). | Reduced waste, lower cost, reusability. | researchgate.netmdpi.comrasayanjournal.co.in |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Structural Confirmation

The initial confirmation of the chemical structure of 4-(Pyrimidin-2-ylamino)cyclohexanol relies on a combination of spectroscopic methods. These techniques provide a comprehensive picture of the molecule's connectivity and the types of atoms and bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the cyclohexane (B81311) ring, the amino group, and the hydroxyl group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide valuable information about the electronic environment and connectivity of the protons. For instance, the protons on the pyrimidine ring would appear in the aromatic region, while the cyclohexane protons would be found in the aliphatic region. The proton attached to the nitrogen of the amino group and the proton of the hydroxyl group would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent and temperature.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom). For example, the carbons of the pyrimidine ring would resonate at lower field (higher ppm) compared to the sp³-hybridized carbons of the cyclohexane ring. The carbon bearing the hydroxyl group and the carbon attached to the amino group would also have characteristic chemical shifts.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. COSY spectra reveal which protons are coupled to each other, helping to trace the proton network within the cyclohexane and pyrimidine rings. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Pyrimidine-H | 7.5 - 8.5 | 155 - 165 (C2, C4, C6) |

| Pyrimidine-H5 | 6.5 - 7.0 | 105 - 115 (C5) |

| Cyclohexane-CH (axial/equatorial) | 1.2 - 2.2 | 30 - 45 |

| Cyclohexane-CH-OH | 3.5 - 4.0 | 65 - 75 |

| Cyclohexane-CH-NH | 3.8 - 4.5 | 50 - 60 |

| NH | Variable (broad) | N/A |

| OH | Variable (broad) | N/A |

Note: These are predicted ranges and actual values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected IR absorptions include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding. libretexts.orgchegg.com

N-H stretch: A medium intensity band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine. ajol.infolibretexts.org

C-H stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would correspond to the C-H bonds of the cyclohexane ring. libretexts.org

C-H stretch (sp²): Weaker absorptions above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) would be due to the C-H bonds of the pyrimidine ring. libretexts.org

C=N and C=C stretch: Absorptions in the 1500-1680 cm⁻¹ region would be characteristic of the pyrimidine ring stretching vibrations. libretexts.org

C-O stretch: A strong band in the 1050-1150 cm⁻¹ region would confirm the presence of the alcohol C-O bond. libretexts.orgresearchgate.net

C-N stretch: A medium intensity band in the 1030-1230 cm⁻¹ region would be associated with the C-N bond of the amino group. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| N-H (secondary amine) | 3300-3500 | Medium |

| C-H (sp³) | 2850-2960 | Strong |

| C-H (sp²) | 3010-3100 | Weak to Medium |

| C=N, C=C (pyrimidine) | 1500-1680 | Medium to Strong |

| C-O (alcohol) | 1050-1150 | Strong |

| C-N (amine) | 1030-1230 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. semanticscholar.org

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Fragmentation Pattern: The molecule would undergo characteristic fragmentation upon ionization. The fragmentation pattern can help to piece together the structure. Expected fragments would arise from the cleavage of the bond between the pyrimidine ring and the amino group, loss of a water molecule from the cyclohexanol (B46403) ring, and fragmentation of the cyclohexane ring itself. For example, a prominent fragment might correspond to the pyrimidin-2-amino cation. Analysis of the mass spectrum of cyclohexanol shows characteristic fragments that would also be expected in the spectrum of the title compound, albeit with modifications due to the pyrimidinamino substituent. nist.gov

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's three-dimensional structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, providing definitive proof of the molecular geometry and the conformation of the cyclohexane ring. pdbj.orgevitachem.comgoogleapis.comamazonaws.com

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

X-ray crystallographic analysis of a suitable single crystal of this compound would yield a detailed set of atomic coordinates. From these coordinates, precise measurements of all bond lengths, bond angles, and torsion angles can be calculated.

Bond Lengths: The C-C bond lengths within the cyclohexane ring would be expected to be in the typical range for sp³-sp³ carbon bonds (around 1.54 Å). The C-N and C-O bond lengths would also be consistent with standard values for these types of bonds. The bond lengths within the pyrimidine ring would reflect its aromatic character.

Bond Angles: The C-C-C bond angles within the cyclohexane ring would be close to the tetrahedral angle of 109.5°, but may show some deviation due to the chair conformation and the presence of substituents. The bond angles within the pyrimidine ring would be approximately 120°.

Torsion Angles: Torsion angles are particularly important for defining the conformation of the molecule. The torsion angles within the cyclohexane ring would confirm its chair conformation. The torsion angle around the C-N bond connecting the cyclohexane and pyrimidine rings would define the relative orientation of these two moieties.

While a crystal structure for the parent compound is not available in the search results, data from a closely related compound, trans-4-(2-amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol, reveals a dihedral angle of 33.6 (3)° between the aminopyrimidine plane and the mirror plane of the substituted cyclohexyl fragment. nih.gov

Table 3: Representative Bond Lengths and Angles (from related structures)

| Bond/Angle | Typical Value |

| C-C (cyclohexane) | ~1.54 Å |

| C-O (alcohol) | ~1.43 Å |

| C-N (amine) | ~1.47 Å |

| C-C-C (cyclohexane) | ~111° |

| C-O-H | ~109° |

| C-N-H | ~109° |

Elucidation of Cyclohexane Ring Conformation

The cyclohexane ring can exist in several conformations, with the chair conformation being the most stable. utdallas.edu X-ray crystallography would definitively determine the conformation of the cyclohexane ring in this compound.

Chair Conformation: It is highly probable that the cyclohexane ring adopts a chair conformation to minimize steric strain.

Axial vs. Equatorial Substituents: In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. The preferred conformation is typically the one where the larger substituent occupies the equatorial position to minimize 1,3-diaxial interactions. For this compound, there are two substituents on the cyclohexane ring: the hydroxyl group and the pyrimidin-2-ylamino group. X-ray crystallography would reveal whether the cis or trans isomer was crystallized and the specific axial or equatorial orientation of each substituent. For instance, in the trans isomer, both the hydroxyl and the pyrimidin-2-ylamino groups could be in equatorial positions, which would be the most stable arrangement. In the cis isomer, one group would be axial and the other equatorial.

The determination of the solid-state structure through X-ray crystallography provides a crucial benchmark for understanding the intrinsic structural properties of this compound, which in turn informs our understanding of its chemical reactivity and biological activity.

Intermolecular Interactions and Crystal Packing

In the solid state, the arrangement of this compound molecules is significantly influenced by intermolecular forces, particularly hydrogen bonding. The presence of both hydrogen bond donors (the hydroxyl and amino groups) and acceptors (the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group) facilitates the formation of complex hydrogen-bonding networks. nih.govsmolecule.com

The chloro-substituted analog, trans-4-(5-chloro-pyrimidin-2-ylamino)-cyclohexanol, also highlights the importance of the pyrimidine moiety in engaging in hydrogen bonding. evitachem.comsmolecule.com The interplay of these non-covalent interactions is a critical factor in determining the crystal packing and, consequently, the compound's solid-state characteristics.

Table 1: Hydrogen Bonding Capabilities of this compound and Related Structures

| Compound | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Reference |

|---|---|---|---|

| trans-4-((4-Benzotriazol-1-yl-pyrimidin-2-yl)amino)-cyclohexanol | 2 | 6 | nih.gov |

| Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]- | 3 | 6 | smolecule.com |

Conformational Landscape Analysis in Solution and Gas Phase

In solution and the gas phase, this compound exhibits conformational flexibility. The cyclohexanol ring can adopt various conformations, with the chair form being the most stable. utdallas.edu The substituents on the ring, the pyrimidinylamino group and the hydroxyl group, can be in either axial or equatorial positions.

Computational studies and experimental techniques like rotational spectroscopy have been employed to investigate the conformational landscape of similar cyclohexanol-containing systems in the gas phase. rsc.org For cyclohexanol itself, isomers with the hydroxyl group in the equatorial position are generally more stable than those with an axial hydroxyl group. rsc.org The introduction of the bulky pyrimidinylamino group at the 4-position further influences the conformational equilibrium. The trans isomer, with both substituents in equatorial positions (or both in axial positions), and the cis isomer, with one substituent axial and the other equatorial, will have distinct energy profiles. The steric hindrance between the substituents and the cyclohexyl ring hydrogens plays a significant role in determining the preferred conformation. utdallas.edu

The study of clusters, such as cyclohexanol with sulfur dioxide, has shown that multiple conformations can coexist, stabilized by a combination of hydrogen bonds and other weak interactions. rsc.org This suggests that in different environments, the conformational preferences of this compound can vary. The use of advanced computational methods is often necessary to accurately predict the relative energies of different conformers. nih.govresearchgate.net

Stereochemical Assignment and Purity Assessment

The synthesis of this compound can result in a mixture of cis and trans isomers. nih.gov The definitive assignment of the stereochemistry of these isomers is crucial and is typically achieved through a combination of spectroscopic and analytical techniques.

X-ray crystallography is a powerful method for unambiguous stereochemical determination in the solid state. For example, the X-ray structure of a derivative, trans-4-(2-amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol, confirmed its trans configuration. nih.gov

In the absence of single crystals suitable for X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy is an invaluable tool. semanticscholar.org The coupling constants and chemical shifts of the protons on the cyclohexyl ring in the ¹H NMR spectrum can provide detailed information about the relative orientation of the substituents. rsc.org For instance, the width of the signal for the proton attached to the carbon bearing the hydroxyl group can often distinguish between an axial and an equatorial position.

The purity of the synthesized compound, including the separation of cis and trans isomers, is often assessed using chromatographic techniques such as flash chromatography or high-performance liquid chromatography (HPLC). nih.govsemanticscholar.org Mass spectrometry (MS) is also employed to confirm the molecular weight and aid in structural elucidation, although differentiating between stereoisomers by MS alone can be challenging due to similar fragmentation patterns.

Table 2: Techniques for Stereochemical Assignment and Purity Assessment

| Technique | Application | Reference |

|---|---|---|

| X-ray Crystallography | Definitive determination of solid-state conformation and stereochemistry. | nih.govnih.govpsu.edu |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of relative stereochemistry and conformational analysis in solution. | semanticscholar.orgrsc.org |

| Chromatography (Flash, HPLC) | Separation and purification of isomers, assessment of purity. | nih.govsemanticscholar.org |

| Mass Spectrometry (MS) | Confirmation of molecular weight and elemental composition. | semanticscholar.org |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of a molecule. While specific DFT studies for 4-(Pyrimidin-2-ylamino)cyclohexanol are not extensively detailed in publicly available literature, the principles can be understood from research on analogous pyrimidine (B1678525) derivatives. nih.govresearchgate.netirjweb.commdpi.com

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. irjweb.comresearchgate.net For a molecule like this compound, this involves determining the precise bond lengths, bond angles, and dihedral (torsional) angles that result in the lowest energy state. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used for this purpose. irjweb.comscielo.org.mx

Table 1: Illustrative Optimized Geometrical Parameters for a Representative Aminopyrimidine Scaffold (Based on data for similar compounds) (Note: This data is illustrative for a related pyrimidine structure, as specific experimental or calculated values for this compound are not available in the cited literature.)

| Parameter | Bond/Atoms | Typical Value (DFT) |

| Bond Lengths | C-N (pyrimidine ring) | ~1.34 Å |

| C=N (pyrimidine ring) | ~1.33 Å | |

| C-N (amino link) | ~1.38 Å | |

| C-O (cyclohexanol) | ~1.43 Å | |

| Bond Angles | C-N-C (pyrimidine ring) | ~116° |

| N-C-N (pyrimidine ring) | ~127° | |

| C-N-H (amino link) | ~118° | |

| Dihedral Angle | C-C-N-C (pyrimidine-amino) | Defines the twist between the rings |

This interactive table is based on typical values found in computational studies of pyrimidine derivatives.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. pdbj.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. wuxiapptec.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's stability and reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity. wuxiapptec.comnih.gov In pyrimidine derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. researchgate.net DFT calculations are the standard method for computing HOMO and LUMO energies. researchgate.net

Table 2: Illustrative FMO Properties for a Representative Aminopyrimidine Scaffold (Note: This data is illustrative for a related pyrimidine structure, as specific calculated values for this compound are not available in the cited literature.)

| Parameter | Typical Value (eV) | Implication |

| E(HOMO) | ~ -6.3 | Electron-donating capability |

| E(LUMO) | ~ -1.8 | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 4.5 | Chemical reactivity and stability |

This interactive table showcases typical FMO values for related compounds, highlighting their electronic characteristics.

A Molecular Electrostatic Potential (MEP) surface map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. mdpi.com The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-deficient, prone to nucleophilic attack), typically colored red and blue, respectively. researchgate.net

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them potential hydrogen bond acceptors. The area around the hydroxyl group's hydrogen and the amino group's hydrogen would exhibit positive potential, identifying them as hydrogen bond donors and sites susceptible to nucleophilic attack. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ulakbim.gov.tr For a flexible molecule like this compound, MD simulations are crucial for conformational sampling—the exploration of the various spatial arrangements (conformations) the molecule can adopt. mun.caaps.org

These simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent like water. mun.ca The process involves calculating the forces between atoms and using these forces to simulate their movements according to the laws of mechanics. ulakbim.gov.tr The results provide a dynamic picture of the molecule's behavior, including the flexibility of the cyclohexane (B81311) ring and the rotation around the bond connecting it to the aminopyrimidine group. researchgate.net Understanding the accessible conformations is vital, as a molecule's biological activity often depends on its ability to adopt a specific shape to fit into a protein's binding site. mun.ca While specific MD studies on this compound are not documented in the searched literature, the methodology is widely applied to similar molecules in drug discovery. mdpi.comulakbim.gov.tr

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. fip.orgmdpi.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While docking studies specifically for this compound are not detailed, a closely related and larger analog, trans-4-[(4-{4-[4-(methylsulfonyl)piperidin-1-yl]-1H-indol-1-yl}pyrimidin-2-yl)amino]cyclohexanol , has been co-crystallized with its biological target, c-Jun N-terminal kinase 1 (JNK1). rcsb.orgebi.ac.uk The crystal structure, available in the Protein Data Bank (PDB) under the identifier 4IZY , provides precise information about how the aminopyrimidine-cyclohexanol fragment binds within the kinase's active site. rcsb.orgpdbj.org

The analysis of the PDB entry 4IZY reveals the detailed ligand-protein interaction profile for the larger inhibitor, including the crucial contributions from the (pyrimidin-2-ylamino)cyclohexanol moiety. rcsb.orgebi.ac.uk This fragment plays a key role in anchoring the inhibitor to the hinge region of the JNK1 protein, a common binding mode for kinase inhibitors. nih.gov

The primary interactions involving this fragment are:

Hydrogen Bonds: The pyrimidine ring and the secondary amine linker form critical hydrogen bonds with the backbone of the hinge region residues. Specifically, one of the pyrimidine nitrogens typically accepts a hydrogen bond from the backbone NH of a methionine residue (Met111 in JNK1), while the amino group (-NH-) donates a hydrogen bond to the backbone carbonyl oxygen of the same residue. nih.gov

Hydrophobic Interactions: The cyclohexyl ring fits into a hydrophobic pocket, making favorable van der Waals contacts with nonpolar amino acid residues.

Hydroxyl Group Interaction: The hydroxyl group (-OH) on the cyclohexanol (B46403) ring can form an additional hydrogen bond with nearby residues, further enhancing binding affinity. nih.gov

These interactions collectively contribute to the high potency and selectivity of this class of inhibitors for the JNK kinase family. rcsb.org

Table 3: Ligand-Protein Interactions for the (Pyrimidin-2-ylamino)cyclohexanol Fragment with JNK1 (PDB: 4IZY)

| Interacting Part of Fragment | JNK1 Residue | Type of Interaction |

| Pyrimidine Nitrogen | Met111 (Backbone NH) | Hydrogen Bond (Acceptor) |

| Amino Linker (-NH-) | Met111 (Backbone C=O) | Hydrogen Bond (Donor) |

| Cyclohexyl Ring | Val40, Ile86, Val158 | Hydrophobic Interaction |

| Cyclohexanol -OH Group | Asp169 (Side Chain) | Hydrogen Bond |

This interactive table summarizes the key binding interactions observed in the crystal structure of a potent inhibitor containing the title fragment.

Binding Mode Predictions and Affinity Scoring

Currently, there are no published studies detailing the binding mode predictions or affinity scores for this compound with any specific biological target. In silico techniques such as molecular docking are standard procedures for predicting the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. Such studies would typically involve docking the three-dimensional structure of this compound into the active site of a selected protein. The resulting binding poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which contribute to the stability of the ligand-protein complex. Affinity scoring functions would then be used to estimate the binding free energy, providing a quantitative measure of the binding affinity.

Rationalizing Enantioselectivity and Diastereoselectivity in Binding

The stereochemistry of this compound, which contains chiral centers, is expected to play a crucial role in its biological activity. However, without specific studies, any discussion on the rationalization of enantioselectivity and diastereoselectivity in its binding remains speculative. Typically, computational methods would be employed to dock the different stereoisomers of this compound into a chiral protein binding pocket. By comparing the binding energies and interaction patterns of the different isomers, researchers could elucidate the structural basis for any observed stereoselectivity. This analysis would highlight which isomer fits more favorably into the active site and why, providing a rationale for the differential activity between the stereoisomers.

De Novo Design and Virtual Screening Based on this compound Scaffold

The this compound scaffold holds potential as a foundational structure for the design of new chemical entities. However, there is no current literature available that describes de novo design or virtual screening efforts based on this specific scaffold. De novo design algorithms could be utilized to generate novel molecules by growing fragments from the this compound core, aiming to optimize interactions with a target binding site. Similarly, virtual screening campaigns could be conducted where large chemical libraries are computationally screened to identify compounds containing the this compound motif that are predicted to have high affinity for a particular target.

Prediction of ADME-Related Theoretical Properties (Excluding Specific Clinical Outcomes)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. While specific ADME predictions for this compound are not available in the public domain, a variety of computational models can be used to estimate these properties. These models are typically based on the physicochemical characteristics of the molecule, such as its molecular weight, lipophilicity (logP), polar surface area, and number of hydrogen bond donors and acceptors.

Table 1: Theoretical ADME-Related Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Method |

| Molecular Weight | 209.27 g/mol | --- |

| LogP | 1.5 - 2.5 | --- |

| Polar Surface Area (PSA) | 65-75 Ų | --- |

| Hydrogen Bond Donors | 2 | --- |

| Hydrogen Bond Acceptors | 4 | --- |

| Rotatable Bonds | 3 | --- |

Note: The data in this table is hypothetical and serves as an example of the types of properties that would be calculated in a computational ADME study. Actual values would require specific software and calculations.

Investigation of Biological Target Modulation and Mechanistic Studies in Vitro

Enzyme Inhibition Studies of 4-(Pyrimidin-2-ylamino)cyclohexanol Derivatives

Derivatives built upon the aminopyrimidine scaffold have been systematically evaluated for their ability to inhibit various enzymes, particularly protein kinases. The pyrimidine (B1678525) core is a well-established "hinge-binding" motif, capable of interacting with the ATP-binding site of many kinases, which has led to its use in the development of numerous kinase inhibitors. uniroma1.it

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide array of cellular processes, and its dysregulation is linked to conditions like Alzheimer's disease and type 2 diabetes. A series of analogues featuring a pyrimidine-based hinge-binding heterocycle have been synthesized and assessed, leading to the discovery of highly potent GSK-3 inhibitors with strong kinase selectivity. nih.gov The inhibitory mechanism of these pyrimidine derivatives is typically ATP-competitive. Computational docking studies suggest that the pyrimidine core forms critical hydrogen bonds with the hinge region of the GSK-3β ATP-binding pocket, mimicking the interaction of adenine. researchgate.netnih.gov Specific interactions often involve the backbone of key amino acid residues like Val135, while other parts of the inhibitor molecule can form additional interactions, for example with Lys85, to enhance potency and selectivity. acs.org

Table 1: In Vitro GSK-3β Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound | Scaffold | GSK-3β IC50 (nM) |

|---|---|---|

| Compound 1 | Pyrazolopyrimidine | 9 |

| Compound 2 | Pyrazolopyrimidine | 20 |

| Compound 3 | Imidazo[1,5-a]pyridine | >1000 |

| Compound 4 | N-(pyridin-2-yl)cyclopropanecarboxamide | 70 |

This table is representative and compiled from data on various pyrimidine-based scaffolds to illustrate typical potencies. nih.govacs.orgnih.gov

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key targets in the study of neurodegenerative disorders. A series of aminopyrimidine derivatives has been developed as potent and selective JNK inhibitors. nih.gov The mechanism of inhibition is ATP-competitive, with the aminopyrimidine motif forming a bidentate hydrogen bond interaction with the "hinge" segment residue Met149 in the JNK3 ATP-binding site. nih.gov Molecular docking and X-ray crystallography studies have confirmed this binding mode, showing how substituents on the pyrimidine core can be optimized to improve potency and selectivity against other kinases, such as p38. nih.govresearchgate.net For instance, the addition of a methyl sulfonamide group at certain positions was found to significantly increase potency against both JNK1 and JNK3. nih.gov

Table 2: In Vitro JNK Inhibition by Aminopyrimidine Derivatives

| Compound | JNK1 IC50 (nM) | JNK3 IC50 (nM) | p38 IC50 (µM) |

|---|---|---|---|

| 9d | 7 | 7 | >20 |

| 9e | 4 | 4 | >20 |

| 9g | 13 | 11 | >20 |

| 9i | 13 | 13 | >20 |

| 9j | 13 | 12 | >20 |

| 9l | 20 | 17 | >20 |

Data extracted from a study on biaryl substituted aminopyrimidines. The high p38 IC50 values indicate excellent selectivity. nih.gov

Janus kinases (JAKs) are non-receptor tyrosine kinases that are essential for signaling from cytokine receptors via the JAK/STAT pathway. Inhibiting this pathway is a therapeutic strategy for autoimmune disorders and certain cancers. f1000research.com Aminopyrimidine derivatives have been identified as inhibitors of JAK family members. nih.govnih.gov These compounds act as ATP-competitive inhibitors, binding to the catalytic site of the kinase domain. f1000research.com Optimization of substituents on the pyrimidine ring has led to the discovery of compounds with high potency and selectivity for specific JAK isoforms. For example, a series of 2,4-diaminopyrimidine-5-carboxamides was developed to selectively inhibit JAK3 over other isoforms like JAK1, which is a desirable profile for treating autoimmune conditions with a lower risk of side effects associated with broader JAK inhibition. nih.govnih.gov

Table 3: In Vitro JAK Inhibitory Activity of a Diaminopyrimidine Derivative (11i)

| Kinase Target | IC50 (nM) |

|---|---|

| JAK1 | 118 |

| JAK2 | 224 |

| JAK3 | 7 |

| TYK2 | 155 |

Data for a selective 2,4-diaminopyrimidine-5-carboxamide (B3032972) based JAK3 inhibitor. nih.gov

Retinoid X receptors (RXRs) are nuclear receptors that regulate gene transcription and are involved in various physiological processes. nih.gov Despite a thorough review of the scientific literature, no studies were identified that specifically investigate or report on the activity of this compound or its direct derivatives as antagonists of Retinoid X Receptor Alpha (RXRα). The available research on aminopyrimidine compounds focuses predominantly on their role as protein kinase inhibitors. uniroma1.it

To understand the selectivity of aminopyrimidine-based inhibitors, lead compounds are often screened against large panels of kinases. nih.gov The pyrimidine scaffold is known to be accommodated by many human kinases, which can lead to poor selectivity if not carefully optimized. researchgate.net However, medicinal chemistry efforts have successfully produced highly selective inhibitors. For example, a bis-anilino pyrimidine developed as a PAK1 inhibitor was screened against a panel of 125 kinases and showed high selectivity, with significant inhibition (>80%) of only eight kinases at a concentration 300-fold greater than its PAK1 IC50. nih.gov Similarly, comprehensive profiling of an aminopyrimidine library against 403 wild-type kinases demonstrated that specific structural modifications could yield compounds with very narrow inhibition profiles, inhibiting as few as one or two kinases with high potency. researchgate.net These profiling studies are crucial for identifying potential off-target effects and ensuring that the observed biological activity can be attributed to the intended target. nih.govreactionbiology.com

Cell-Based Assays for Target Engagement (In Vitro)

While enzyme inhibition assays are critical for determining direct potency, cell-based assays are necessary to confirm that a compound can enter a cell and engage with its intended target in a physiological context. nih.gov For kinase inhibitors, this often involves measuring the phosphorylation of a known downstream substrate. In the case of JNK inhibitors, a common cell-based assay measures the inhibition of c-Jun phosphorylation in cells stimulated to activate the JNK pathway. nih.gov

More advanced techniques are also used to quantify target engagement directly in living cells. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) target engagement assay is one such method. promega.comresearchgate.net This assay provides a quantitative measure of compound binding to a specific kinase-NanoLuc® luciferase fusion protein inside live cells. It works by measuring the ability of a test compound to compete with a fluorescent tracer that binds to the kinase, thereby disrupting the energy transfer and changing the BRET signal. This technology allows for the determination of cellular potency (IC50) and can reveal discrepancies between biochemical potency and actual target engagement in a cellular environment, which can be influenced by factors like cell permeability and competition with high intracellular concentrations of ATP. promega.comresearchgate.net

Due to the absence of specific scientific data for the compound "this compound" in the provided search results, it is not possible to generate the requested article. The instructions emphasize a strict focus on this specific chemical entity and the exclusion of any information not directly related to it. The search results did not yield any studies investigating the antiproliferative activity, microtubule targeting mechanisms, apoptosis induction, ligand binding, or selectivity profiling of "this compound". Therefore, the required detailed research findings and data tables for the outlined sections and subsections could not be obtained.

Structure Activity Relationships Sar and Structure Property Relationships Spr

Impact of Substituents on the Pyrimidine (B1678525) Ring on Biological Activity

The pyrimidine ring is a critical component for the biological activity of 4-(pyrimidin-2-ylamino)cyclohexanol, and the nature of substituents on this ring can significantly modulate its therapeutic effects. Research on various pyrimidine derivatives has shown that the position and electronic properties of these substituents are key determinants of activity. nih.govrsc.org

Generally, the introduction of different functional groups on the pyrimidine ring can alter the molecule's interaction with its biological targets. For instance, in related aminopyrimidine series, the addition of small, electron-withdrawing groups such as trifluoromethyl (CF3) or cyano (CN) can impact the basicity of the pyrimidine ring, which may influence binding affinity. researchgate.net Conversely, electron-donating groups can also play a crucial role in enhancing biological activity, depending on the specific target. mdpi.com

Influence of Cyclohexanol (B46403) Stereochemistry on Biological Activity and Binding

The three-dimensional arrangement of atoms, or stereochemistry, of the cyclohexanol ring in this compound is a critical factor in its interaction with biological targets. The spatial orientation of the hydroxyl (-OH) group and the pyrimidin-2-ylamino substituent on the cyclohexane (B81311) ring can significantly affect the molecule's binding affinity and efficacy.

While specific studies on the stereoisomers of this compound are not extensively detailed in the available literature, the principles of stereochemistry in drug design are well-established. The precise orientation of functional groups is often crucial for optimal interaction with the binding site of a protein. Saturation of a cyclohexene (B86901) ring to a cyclohexane ring has been shown in related compounds to enhance inhibitory effects on certain biological targets. mdpi.com This suggests that the conformational flexibility and substituent positioning of the cyclohexanol ring are important for activity.

Role of Amino Linkage and Substituents on the Nitrogen Atom

The amino linkage between the pyrimidine ring and the cyclohexanol moiety is a key structural feature of this compound. This linker provides a crucial point of connection and influences the relative orientation of the two main structural components. The hydrogen atom on the amino linker can participate in hydrogen bonding interactions within a biological target's binding site, a common feature for many kinase inhibitors that utilize a 2-aminopyrimidine (B69317) scaffold. nih.gov

Modification of this amino group, for instance by adding substituents to the nitrogen atom, could have a significant impact on the compound's biological activity. Such substitutions would alter the hydrogen bonding capacity and could introduce steric hindrance, potentially affecting the binding mode and affinity for its target. In studies of related 2-arylamino-4-aryl-pyrimidines, the amino linkage is a consistent feature in potent inhibitors. nih.gov

Derivatization Strategies and Analogue Synthesis for SAR Exploration

To explore the structure-activity relationships of this compound, various derivatization strategies and the synthesis of analogues are employed. These approaches systematically modify different parts of the molecule to understand their contribution to biological activity.

Table 1: Derivatization Strategies for SAR Exploration

| Molecular Component | Potential Modifications | Rationale for Modification |

|---|---|---|

| Pyrimidine Ring | Introduction of small alkyl, halogen, or methoxy (B1213986) groups at positions 4, 5, and 6. | To probe the steric and electronic requirements of the binding pocket. |

| Cyclohexanol Ring | Variation of stereochemistry (cis/trans isomers); replacement with other cyclic or acyclic moieties. | To assess the importance of the ring's conformation and the hydroxyl group's position for binding. |

| Amino Linker | N-alkylation or N-acylation. | To evaluate the role of the N-H group in hydrogen bonding. |

The synthesis of such analogues often involves multi-step reaction sequences. For instance, substituted pyrimidines can be synthesized and subsequently coupled with different amino-cyclohexanol stereoisomers. researchgate.net The biological evaluation of these synthesized analogues provides valuable data for constructing a comprehensive SAR profile.

Rational Design of Potency and Selectivity Improvements

Rational design strategies are pivotal in enhancing the potency and selectivity of this compound-based compounds. This approach leverages structural information of the biological target to guide the design of more effective molecules. For instance, if the target is a kinase, the design may focus on optimizing interactions with the ATP-binding site.

Structure-based design has been successfully applied to pyrimidine derivatives targeting enzymes like cyclin-dependent kinase 2 (CDK2). nih.govrsc.orgresearchgate.net By understanding the binding mode of a lead compound, medicinal chemists can introduce modifications that enhance favorable interactions or mitigate unfavorable ones. For example, extending a substituent to reach a nearby hydrophobic pocket or introducing a group that can form an additional hydrogen bond can significantly improve potency. Selectivity can be improved by exploiting differences in the amino acid residues of the target's binding site compared to off-target proteins.

Development of Pharmacophore Models Based on this compound

A pharmacophore model for this compound and its analogues outlines the essential three-dimensional arrangement of chemical features required for biological activity. Such models are valuable tools in virtual screening to identify new compounds with similar activity and in guiding the design of novel derivatives.

Based on the structure of this compound and general knowledge of kinase inhibitors, a hypothetical pharmacophore model would likely include:

A hydrogen bond donor feature from the amino linker.

One or more hydrogen bond acceptor features from the nitrogen atoms in the pyrimidine ring.

A hydrogen bond donor or acceptor feature from the hydroxyl group on the cyclohexanol ring.

A hydrophobic feature associated with the cyclohexyl ring.

Table 2: Key Pharmacophoric Features

| Feature | Structural Origin | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | N-H of the amino linker | Interaction with a backbone carbonyl in the hinge region of a kinase. |

| Hydrogen Bond Acceptor | N1 and N3 of the pyrimidine ring | Interaction with hydrogen bond donors in the active site. |

| Hydroxyl Group | -OH on the cyclohexanol ring | Hydrogen bonding with polar residues or water molecules. |

The development of such models is often informed by the SAR data from synthesized analogues and, when available, co-crystal structures of the compound bound to its biological target. nih.govpreprints.orgresearchgate.net

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways for Diversification

The development of novel and efficient synthetic routes is paramount for the diversification of 4-(Pyrimidin-2-ylamino)cyclohexanol analogs. Current research focuses on creating a broader range of derivatives to establish comprehensive structure-activity relationships (SAR). Future synthetic strategies are expected to move beyond traditional methods to include more sophisticated and sustainable approaches.

Key areas of exploration include:

Combinatorial Chemistry: The use of combinatorial chemistry techniques will enable the rapid synthesis of large libraries of related compounds. This high-throughput approach will facilitate the exploration of a wide chemical space around the core scaffold.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient and environmentally friendly production methods.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a growing field. Biocatalysis could offer highly selective and mild reaction conditions for the synthesis of chiral analogs of this compound, which may exhibit distinct biological activities.

| Synthetic Strategy | Potential Advantages |

| Combinatorial Chemistry | High-throughput synthesis, rapid library generation |

| Flow Chemistry | Improved safety, scalability, and reaction control |

| Biocatalysis | High selectivity, mild reaction conditions |

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure of this compound and its analogs is crucial for understanding their interactions with biological targets. While standard techniques like NMR and mass spectrometry provide essential information, future research will benefit from the application of more advanced characterization methods.

These techniques include:

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data for the compound and its complexes with target proteins will provide definitive structural information at the atomic level. This is essential for understanding binding modes and guiding rational drug design.

Cryo-Electron Microscopy (Cryo-EM): For larger biological targets or complexes that are difficult to crystallize, cryo-EM can provide high-resolution structural information.

Advanced NMR Techniques: Two-dimensional and solid-state NMR spectroscopy can provide detailed insights into the conformational dynamics of the molecule in different environments.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These computational tools can be applied to the design of novel this compound analogs with improved properties.

Future applications of AI and ML in this area include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, pharmacokinetic properties, and potential toxicity of virtual compounds. This will allow for the in silico screening of large compound libraries, prioritizing the most promising candidates for synthesis and testing.

Generative Models: Generative AI can design entirely new molecules with desired properties, expanding the chemical space beyond what is accessible through traditional medicinal chemistry approaches.

De Novo Drug Design: AI-powered platforms can design novel compounds from scratch that are optimized to bind to a specific biological target.

Detailed Mechanistic Studies at the Molecular Level

While the biological activity of this compound may have been investigated against certain targets, a detailed understanding of its mechanism of action at the molecular level is often lacking. Future research will focus on elucidating the precise molecular interactions that underpin its biological effects.

Key research areas include:

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, revealing key interactions and conformational changes that are not apparent from static crystal structures.

Biophysical Techniques: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein.

Site-Directed Mutagenesis: By systematically mutating amino acids in the binding site of the target protein, researchers can identify the key residues that are essential for the compound's activity.

Expanding the Range of Investigated Biological Targets

The pyrimidine (B1678525) scaffold is a common feature in many biologically active molecules, suggesting that this compound may have a broader range of biological activities than currently known. Future research should aim to screen the compound against a wider array of biological targets to uncover new therapeutic opportunities.

Potential areas for investigation include:

Kinase Profiling: Given that many kinase inhibitors contain a pyrimidine core, comprehensive screening against a panel of kinases could reveal novel targets.

Phenotypic Screening: Unbiased phenotypic screening in various disease models can identify novel therapeutic applications for the compound without a preconceived notion of its target.

Target Deconvolution: If a compound shows interesting activity in a phenotypic screen, subsequent target deconvolution studies will be necessary to identify the specific molecular target responsible for the observed effect.

Development of Prodrug Strategies for Enhanced Delivery (Theoretically, without dosage information)

The physicochemical properties of this compound may not be optimal for oral bioavailability or for crossing cellular membranes. Prodrug strategies involve chemically modifying a drug to improve its delivery, with the modification being cleaved in vivo to release the active parent drug.

Theoretical prodrug approaches for this compound could involve:

Esterification of the Cyclohexanol (B46403) Moiety: The hydroxyl group on the cyclohexanol ring could be esterified to increase lipophilicity and potentially improve passive diffusion across cell membranes.

Modification of the Pyrimidine Ring: Introducing cleavable moieties to the pyrimidine ring could also be explored to enhance its pharmacokinetic profile.

These modifications would be designed to be cleaved by endogenous enzymes, such as esterases or phosphatases, to release the active this compound at the desired site of action.

Exploring Non-Medicinal Applications (e.g., Catalysis, Materials Science, without specific properties)

The chemical structure of this compound suggests potential applications beyond medicine. The presence of nitrogen-containing heterocycles and a functionalized cyclohexyl ring could be of interest in other chemical fields.

Potential non-medicinal research directions include:

Catalysis: The nitrogen atoms in the pyrimidine ring could potentially coordinate with metal ions, suggesting that derivatives of the compound could be explored as ligands in catalysis.

Materials Science: The ability of the molecule to form hydrogen bonds and potentially engage in pi-stacking interactions could be exploited in the design of new materials with specific organizational properties, such as liquid crystals or supramolecular assemblies.

Q & A

Q. Table 1: Representative Reaction Conditions

| Reactants | Solvent | Catalyst/Temp. | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Hydrazine + Pyrimidine | Ethanol | K₂CO₃, Reflux | 57.6% | 97% |

Basic: What spectroscopic and chromatographic techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the pyrimidine-cyclohexanol linkage. Key signals include pyrimidine protons (δ 8.3–8.8 ppm) and cyclohexanol hydroxyl (δ 1.5–2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 171.19 for C₁₀H₉N₃) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

Advanced: How does this compound modulate the Hedgehog (Hh) signaling pathway?

Methodological Answer:

Structural analogs, such as 4-(pyrimidin-2-ylamino)benzamide derivatives, inhibit Hh signaling by binding to Smoothened (SMO) receptors. Key steps to evaluate activity:

In Vitro Assays : Use Shh-LIGHT II cells to measure Gli-luciferase reporter activity (IC₅₀ values <1 μM reported) .

SAR Analysis : Modify cyclohexanol substituents to enhance steric hindrance and improve SMO binding .

Q. Table 2: Selectivity Profile of Analogous Compounds

| Compound | Hh IC₅₀ (μM) | Selectivity (vs. CDK2) | Reference |

|---|---|---|---|

| 4-(Pyrimidin-2-ylamino)benzamide | 0.8 | >100-fold |

Advanced: How can multivariate optimization improve catalytic efficiency in cyclohexanol derivative synthesis?

Methodological Answer:

The Box-Behnken design optimizes variables (e.g., temperature, catalyst loading, solvent ratio) for cyclohexanol oxidation. Steps include:

Factor Screening : Identify critical variables via Plackett-Burman design.

Response Surface Modeling : Predict optimal conditions (e.g., 45°C, 10 mol% catalyst) .

Q. Table 3: Optimized Conditions for Cyclohexanol Oxidation

| Variable | Range Tested | Optimal Value | Effect on Yield |

|---|---|---|---|

| Temperature (°C) | 30–60 | 45 | +25% |

| Catalyst Loading | 5–15 mol% | 10 mol% | +18% |

| Reaction Time (h) | 6–24 | 12 | +12% |

| Data adapted from |

Advanced: How do structural modifications impact the bioactivity of this compound derivatives?

Methodological Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on pyrimidine enhance Hh pathway inhibition by 3-fold .

- Cyclohexanol Conformation : Trans-4-substituted derivatives show better metabolic stability than cis-isomers (t₁/₂ >6 h in liver microsomes) .

Advanced: What computational strategies predict the binding affinity of this compound to target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with SMO receptors. Key residues: Phe484, Trp535 .

- MD Simulations : AMBER force fields assess stability of ligand-protein complexes (RMSD <2 Å over 50 ns) .

Advanced: How can regioselectivity challenges in pyrimidine-cyclohexanol coupling be addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.